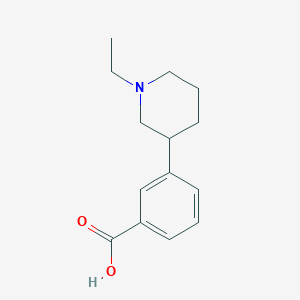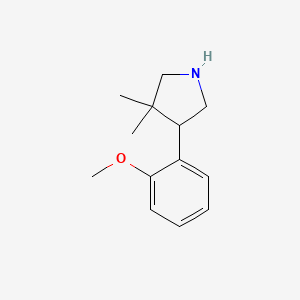
2-(Oxolan-3-yl)propanoic acid
Übersicht
Beschreibung
2-(Oxolan-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to an oxolane ring . The InChI code for this compound is 1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.139±0.06 g/cm3 and a predicted pKa of 4.37±0.10 .Wissenschaftliche Forschungsanwendungen
Chemo-Enzymatic Synthesis
2-(Oxolan-3-yl)propanoic acid derivatives serve as valuable precursors for the synthesis of chiral epoxides, which are crucial in chemical syntheses. For instance, the chemo-enzymatic synthesis from levoglucosenone, a biobased chiral compound, presents a sustainable and safer pathway. This method has been applied to produce ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, showcasing the application of this compound derivatives in synthesizing high-value chemical compounds like the (S)-dairy lactone (Peru et al., 2016).
Suzuki-Miyaura Reaction
The application of this compound derivatives extends to the chemistry of oxolan-2-ones, particularly in the Suzuki-Miyaura reaction. This reaction synthesizes novel oxolan-2-one derivatives, demonstrating the versatility of this compound derivatives in organic synthesis and their potential for creating new chemical entities (Ghochikyan et al., 2019).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
A one-pot reaction involving this compound derivatives facilitates the efficient synthesis of N-substituted 1,3-oxazinan-2-ones. This synthesis highlights the compound's role in creating chiral products, such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid, showcasing its significance in producing chiral molecules for various applications (Trifunović et al., 2010).
Hydroarylation of Propynoic Acid Derivatives
This compound derivatives are also utilized in the regioselective synthesis of biologically and pharmaceutically important compounds. For example, iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles yields 3,3-bis(indol-3-yl)propanoic acids and their esters, highlighting the compound's utility in creating complex molecular structures with potential biological activities (Kutubi & Kitamura, 2011).
Quality Control of Active Pharmaceutical Ingredients
The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) include derivatives of this compound. These methods ensure the quality of APIs derived from this compound, indicating the compound's importance in pharmaceutical development and safety assurance (Zubkov et al., 2016).
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXYGVGBFRIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)






![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)


